molecular formula C13H14N2O B15214381 3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

Cat. No.: B15214381
M. Wt: 214.26 g/mol
InChI Key: QXCSECJUDPEGAJ-XYOKQWHBSA-N
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Description

“3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” typically involves the condensation of appropriate aldehydes or ketones with hydrazines or hydrazides under controlled conditions. Common reagents include:

  • Aldehydes or ketones (e.g., benzaldehyde)
  • Hydrazines or hydrazides
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential therapeutic effects.

    Medicine: Exploring its pharmacological properties for drug development.

    Industry: Utilizing its chemical properties in manufacturing processes.

Mechanism of Action

The mechanism of action of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

“3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other pyrazolones.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4E)-3-methyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one

InChI

InChI=1S/C13H14N2O/c1-9(11-6-4-3-5-7-11)8-12-10(2)14-15-13(12)16/h3-9H,1-2H3,(H,15,16)/b12-8+

InChI Key

QXCSECJUDPEGAJ-XYOKQWHBSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C/C(C)C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=O)C1=CC(C)C2=CC=CC=C2

Origin of Product

United States

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